norastemizole hydrobromide
Overview
Description
1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a piperidine ring, and a fluorobenzyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
It is known that similar compounds, such as astemizole, target h1-receptor sites in various tissues . These receptors play a crucial role in allergic reactions, making compounds that target them potentially useful in treating allergy symptoms .
Mode of Action
Like astemizole, norastemizole hydrobromide may compete with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding could suppress the formation of edema, flare, and pruritus resulting from histaminic activity .
Biochemical Pathways
Compounds that target h1 receptors can influence a variety of pathways, including those involved in inflammatory and immune responses .
Result of Action
Based on its potential mode of action, it could reduce inflammation and allergic reactions by blocking the action of histamine at h1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the fluorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the dihydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered electronic properties.
Scientific Research Applications
1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for biological receptors, particularly in the study of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as a candidate for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl group and piperidine ring but lacks the benzimidazole core.
4-(4-Fluorobenzyl)piperidine: Contains the fluorobenzyl and piperidine moieties but differs in the overall structure.
Uniqueness
1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide stands out due to its combination of a benzimidazole core, piperidine ring, and fluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXYTQSEWOVUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75970-99-9 (Parent) | |
Record name | Tecastemizole hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90997334 | |
Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75970-64-8 | |
Record name | Tecastemizole hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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